PLED

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymer Light-Emitting Diodes (PLEDs) are a type of organic light-emitting diode (OLED) that use polymer materials as the active layer. These devices emit light when an electric current is applied, making them useful in display and lighting technologies. PLEDs are known for their flexibility, ease of fabrication, and potential for low-cost production.

準備方法

Synthetic Routes and Reaction Conditions

PLEDs are typically prepared by dissolving conjugated polymers in a solvent and then depositing the solution onto a substrate. The most common method is spin-coating, where the solution is spread evenly across the substrate by spinning it at high speeds. The solvent evaporates, leaving a thin film of the polymer. Other methods include inkjet printing and screen printing, which are suitable for large-area applications.

Industrial Production Methods

In industrial settings, PLEDs are produced using techniques like roll-to-roll processing, which allows for continuous production of large-area devices. This method involves coating a flexible substrate with the polymer solution and then passing it through a series of rollers to create a uniform film. The film is then dried and encapsulated to protect it from environmental degradation.

化学反応の分析

Types of Reactions

PLEDs undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized to form radical cations, which are essential for the light-emitting process.

Reduction: Reduction reactions can generate radical anions, which also play a role in light emission.

Substitution: Substitution reactions can modify the polymer’s structure to enhance its light-emitting properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and iodine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions to achieve desired modifications.

Major Products Formed

The major products formed from these reactions are modified polymers with enhanced light-emitting properties. These modifications can improve the efficiency, color purity, and stability of the PLEDs.

科学的研究の応用

PLEDs have a wide range of scientific research applications:

Chemistry: PLEDs are used in the study of conjugated polymers and their electronic properties.

Biology: They are employed in bioimaging and biosensing applications due to their ability to emit light in various colors.

Medicine: PLEDs are explored for use in medical devices, such as wearable health monitors and diagnostic tools.

Industry: PLEDs are used in the production of flexible displays, lighting panels, and signage.

作用機序

The mechanism of action of PLEDs involves the injection of electrons and holes from the electrodes into the polymer layer. When these charge carriers recombine in the emissive layer, they form excitons, which are excited states of the polymer. The excitons then relax to the ground state, releasing energy in the form of light. The efficiency of this process depends on the polymer’s molecular structure and the quality of the interfaces between the layers.

類似化合物との比較

PLEDs are compared with other types of OLEDs, such as small-molecule OLEDs (SM-OLEDs). While SM-OLEDs generally offer better performance in terms of efficiency and lifetime, PLEDs have advantages in terms of ease of fabrication and potential for low-cost production. Similar compounds include:

Small-Molecule OLEDs (SM-OLEDs): Known for high efficiency and long lifetime but require complex fabrication processes.

Quantum Dot LEDs (QD-LEDs): Offer high color purity and brightness but are more expensive to produce.

Phosphorescent OLEDs (PHOLEDs): Provide high efficiency by utilizing triplet excitons but involve the use of heavy metals.

PLEDs stand out due to their flexibility, ease of processing, and potential for large-area applications, making them a promising candidate for future display and lighting technologies.

特性

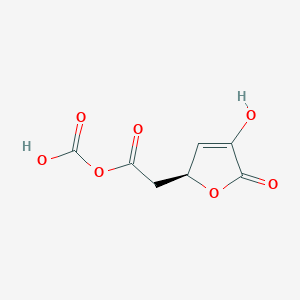

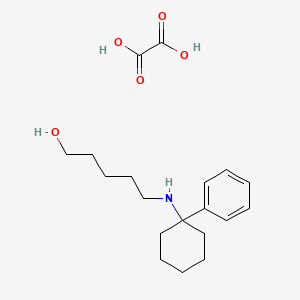

CAS番号 |

88969-06-6 |

|---|---|

分子式 |

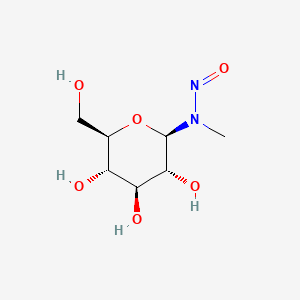

C22H30N4O8 |

分子量 |

478.5 g/mol |

IUPAC名 |

2-[2-[carboxymethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]acetic acid |

InChI |

InChI=1S/C22H30N4O8/c1-13-21(33)17(15(11-27)5-23-13)7-25(9-19(29)30)3-4-26(10-20(31)32)8-18-16(12-28)6-24-14(2)22(18)34/h5-6,27-28,33-34H,3-4,7-12H2,1-2H3,(H,29,30)(H,31,32) |

InChIキー |

RICKKZXCGCSLIU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

正規SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

| 88969-06-6 | |

同義語 |

manganese pyridoxyl ethyldiamine MnPLED N,N'-dipyridoxylethylenediamine-N,N'-diacetic acid PLED |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

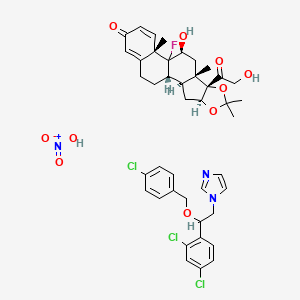

![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1217725.png)

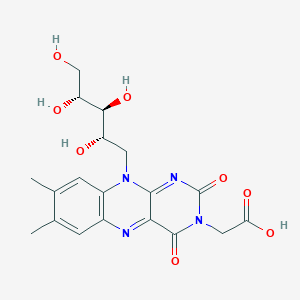

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)

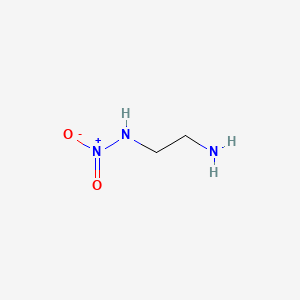

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217734.png)

![methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1217742.png)